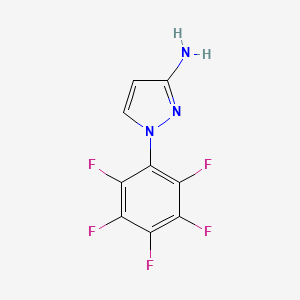

1-(pentafluorophenyl)-1H-pyrazol-3-amine

Description

Historical Context of Pyrazole Chemistry

The foundational development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Knorr's seminal contributions to heterocyclic chemistry established the fundamental understanding of these five-membered diazole compounds, characterized by their unique arrangement of two adjacent nitrogen atoms within a three-carbon framework. The historical significance of Knorr's work extends beyond mere nomenclature, as his research laid the groundwork for understanding the structural and electronic properties that make pyrazole derivatives particularly attractive for pharmaceutical applications. His discovery of antipyrine in 1883 marked the first successful therapeutic application of pyrazole derivatives, demonstrating their potential as antipyretic and analgesic agents.

Building upon Knorr's foundational work, Hans von Pechmann developed classical synthetic methodologies that remain influential in contemporary pyrazole chemistry. In 1898, Pechmann introduced a synthetic approach involving the reaction of acetylene with diazomethane, establishing one of the earliest reliable methods for pyrazole synthesis. This methodology, known as the Pechmann pyrazole synthesis, provided chemists with practical tools for accessing diverse pyrazole structures and contributed significantly to the expansion of pyrazole chemistry throughout the early twentieth century. Pechmann's contributions extended beyond synthetic methodology to include fundamental discoveries in polymer chemistry, as he serendipitously discovered polyethylene while investigating diazomethane reactions.

The evolution of pyrazole chemistry has been marked by continuous innovation in synthetic approaches and an expanding understanding of structure-activity relationships. Modern pyrazole chemistry encompasses sophisticated synthetic strategies including multicomponent reactions, dipolar cycloadditions, and transition metal-catalyzed transformations. The development of these advanced methodologies has enabled access to increasingly complex pyrazole derivatives with precisely controlled substitution patterns, facilitating the exploration of structure-property relationships that are essential for pharmaceutical optimization. Contemporary research in pyrazole chemistry continues to build upon these historical foundations while incorporating modern concepts of molecular design and medicinal chemistry principles.

The historical trajectory of pyrazole chemistry demonstrates a clear evolution from fundamental academic curiosity to practical pharmaceutical application. Early investigations focused primarily on basic synthetic methodology and structural characterization, gradually expanding to include systematic studies of biological activity and pharmacological properties. The recognition of pyrazole derivatives as privileged scaffolds in drug discovery has driven intensive research efforts aimed at understanding the molecular basis of their biological activity and developing strategies for optimizing their therapeutic potential. This historical context provides essential background for understanding the significance of contemporary fluorinated pyrazole derivatives such as 1-(pentafluorophenyl)-1H-pyrazol-3-amine.

Significance of Fluorinated Heterocyclic Compounds

The incorporation of fluorine atoms into heterocyclic compounds represents one of the most significant developments in modern medicinal chemistry, fundamentally altering molecular properties in ways that can dramatically enhance pharmaceutical utility. Fluorine's unique combination of small atomic size and high electronegativity creates distinctive effects on molecular conformation, electronic distribution, and intermolecular interactions that are not achievable through other chemical modifications. The strategic placement of fluorine atoms within heterocyclic frameworks enables medicinal chemists to fine-tune molecular properties including basicity, lipophilicity, metabolic stability, and membrane permeability with unprecedented precision. These modifications have proven particularly valuable in the context of nitrogen-containing heterocycles, where fluorine substitution can significantly modulate the electronic environment around nitrogen atoms and influence their hydrogen bonding capabilities.

The conformational effects of fluorine substitution in nitrogen heterocycles extend far beyond simple steric considerations, involving complex electronic interactions that can stabilize specific molecular geometries. Research has demonstrated that fluorine atoms can participate in stabilizing intramolecular interactions, including carbon-fluorine to nitrogen positive interactions that preferentially stabilize certain conformational states. These stereoelectronic effects become particularly pronounced in larger ring systems, where fluorine substitution can dramatically influence conformational preferences and molecular flexibility. The ability to control molecular conformation through strategic fluorine placement provides medicinal chemists with powerful tools for optimizing drug-target interactions and enhancing selectivity profiles.

Fluorinated heterocyclic compounds have gained particular prominence due to their enhanced metabolic stability compared to their non-fluorinated counterparts. The high bond dissociation energy of carbon-fluorine bonds, typically exceeding 109 kilocalories per mole, provides significant protection against metabolic degradation pathways that commonly affect conventional organic molecules. However, this apparent stability requires careful consideration, as certain fluorinated substructures can undergo unexpected metabolic transformations under physiological conditions. The potential for defluorination reactions and the formation of reactive metabolites necessitates thorough investigation of metabolic pathways for fluorinated compounds, particularly those bearing electronically activated fluorine atoms.

The pharmaceutical landscape has been transformed by the successful application of fluorinated heterocyclic compounds, with a substantial proportion of modern drugs incorporating fluorine atoms to enhance their therapeutic profiles. Statistical analysis of recently approved pharmaceuticals reveals that fluorine-containing compounds represent a significant and growing fraction of new drug approvals, reflecting the widespread recognition of fluorine's utility in drug design. The success of fluorinated pharmaceuticals has driven continued innovation in synthetic methodologies for accessing diverse fluorinated heterocyclic structures, creating new opportunities for exploring previously inaccessible chemical space. This trend toward increased fluorination in pharmaceutical research underscores the importance of understanding the fundamental properties and behavior of fluorinated heterocyclic compounds such as this compound.

Discovery and Development of this compound

The specific compound this compound emerged from systematic efforts to explore the chemical space accessible through combination of pyrazole scaffolds with heavily fluorinated aromatic substituents. This particular derivative represents an extreme example of fluorination, incorporating five fluorine atoms within the phenyl substituent attached to the pyrazole nitrogen atom. The compound bears the Chemical Abstracts Service registry number 1307462-59-4, indicating its formal recognition and cataloging within chemical databases. The molecular formula of this compound is established as C9H4F5N3, corresponding to a molecular weight of 249.14 grams per mole.

The structural architecture of this compound combines several key functional elements that contribute to its distinctive properties. The pentafluorophenyl substituent at the 1-position of the pyrazole ring creates a highly electronegative environment that significantly influences the electronic characteristics of the entire molecule. The presence of an amino group at the 3-position of the pyrazole ring provides additional opportunities for hydrogen bonding and chemical modification, making this compound a versatile intermediate for further synthetic elaboration. The International Union of Pure and Applied Chemistry name for this compound is 1-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-3-ylamine, reflecting the systematic nomenclature conventions for complex heterocyclic structures.

Synthetic approaches to this compound typically involve nucleophilic substitution reactions between pyrazole precursors and pentafluorobenzene derivatives under carefully controlled conditions. The synthesis often requires elevated temperatures and polar aprotic solvents such as dimethylformamide or acetonitrile to facilitate the nucleophilic attack on the highly fluorinated aromatic system. Alternative synthetic routes may employ direct condensation reactions between appropriately substituted hydrazine derivatives and pentafluorophenyl-containing carbonyl compounds, following established patterns for pyrazole formation. The choice of synthetic methodology depends on the availability of starting materials and the desired scale of production, with optimization focusing on maximizing yield while minimizing the formation of undesired regioisomers.

The commercial availability of this compound through multiple chemical suppliers indicates its recognition as a valuable research compound with potential applications across diverse scientific disciplines. Major chemical suppliers including Sigma-Aldrich and Fujifilm Wako maintain inventory of this compound, typically offering it in research quantities ranging from milligram to gram scales. The compound is generally supplied as a powder with purity levels exceeding 95 percent, meeting the quality standards required for research applications. Storage recommendations typically specify room temperature conditions, reflecting the inherent stability of the heavily fluorinated structure under normal laboratory conditions.

Research Scope and Scientific Importance

The scientific importance of this compound extends across multiple research domains, reflecting the broad applicability of fluorinated heterocyclic compounds in contemporary chemical research. Primary applications encompass medicinal chemistry research, where the compound serves as a valuable building block for drug discovery programs targeting various therapeutic areas. The presence of both the pyrazole scaffold, recognized as a privileged structure in pharmaceutical chemistry, and the heavily fluorinated phenyl substituent creates opportunities for developing compounds with enhanced potency, selectivity, and pharmacokinetic properties. Research groups have investigated this compound's potential as a synthetic intermediate for accessing more complex molecular architectures incorporating both fluorinated aromatic systems and bioactive heterocyclic frameworks.

The compound's utility in chemical biology applications stems from its ability to serve as a fluorinated probe for studying protein-ligand interactions and molecular recognition processes. The extensive fluorination of the phenyl substituent provides unique opportunities for investigating the effects of fluorine substitution on binding affinity and selectivity in biological systems. Researchers have employed similar fluorinated pyrazole derivatives as tools for probing the molecular basis of enzyme inhibition and receptor binding, taking advantage of fluorine's distinctive electronic properties to modulate biological activity. The amino group at the 3-position of the pyrazole ring offers additional opportunities for chemical modification, enabling the development of conjugated probes and tagged derivatives for various analytical applications.

Industrial applications of this compound encompass its use as an intermediate in the synthesis of advanced materials with specialized properties. The heavily fluorinated structure imparts unique surface properties and chemical resistance characteristics that are valuable in materials science applications. Research has explored the incorporation of fluorinated pyrazole derivatives into polymer systems and surface coatings, where the fluorine content contributes to enhanced chemical stability and modified surface energy characteristics. The compound's structural features make it particularly suitable for applications requiring materials with low surface energy and exceptional chemical resistance to harsh environmental conditions.

The growing interest in fluorinated heterocyclic compounds for pharmaceutical applications has elevated the research priority assigned to understanding the fundamental properties and behavior of compounds such as this compound. Systematic studies of structure-activity relationships in fluorinated pyrazole series have revealed important insights into the molecular determinants of biological activity and the optimal positioning of fluorine atoms for achieving desired pharmacological profiles. These investigations have contributed to the development of rational design strategies for fluorinated drug candidates, emphasizing the importance of understanding how specific fluorination patterns influence molecular properties and biological activity. The continued expansion of research into fluorinated heterocyclic compounds ensures that this compound will remain an important subject for scientific investigation and practical application development.

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N3/c10-4-5(11)7(13)9(8(14)6(4)12)17-2-1-3(15)16-17/h1-2H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSDLZQJWUHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Pentafluorophenyl)-1H-pyrazol-3-amine is a compound of interest due to its unique structural features and potential biological activities. The presence of the pentafluorophenyl group is believed to enhance its interaction with various biological targets, making it a subject of research in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activities associated with this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a pentafluorophenyl group, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound has the potential to inhibit the growth of various microbial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Enzyme Inhibition : It has been observed to interact with specific enzymes, which could lead to its application in treating diseases where these enzymes play a critical role .

The mechanism by which this compound exerts its biological effects is primarily through:

- Binding Affinity : The pentafluorophenyl group enhances binding affinity to target proteins or enzymes, facilitating more effective modulation of their activity.

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding interactions, which are crucial for the stability and efficacy of the compound's binding to biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro assays assessed the anti-inflammatory properties of the compound by measuring cytokine release in activated macrophages. Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of this compound.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 100 |

Scientific Research Applications

Biological Applications

The biological significance of 1-(pentafluorophenyl)-1H-pyrazol-3-amine is notable, particularly in pharmacology. Pyrazole derivatives have been extensively studied for their diverse pharmacological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. For example, compounds derived from 5-aminopyrazoles have shown significant activity against these cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : Pyrazole compounds are known to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. Studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anti-inflammatory activity .

- Antimicrobial Effects : The compound's structure allows it to interact with biological targets effectively, leading to antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Pyrazole-3-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position 1) | Key Features |

|---|---|---|---|---|

| 1-(2-Fluorophenyl)-1H-pyrazol-3-amine | C₉H₈FN₃ | 177.18 | 2-Fluorophenyl | Moderate lipophilicity |

| 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine | C₁₁H₁₀F₃N₃ | 241.22 | 3-Trifluoromethylbenzyl | Enhanced lipophilicity, bulkier |

| 1-(4-Fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) | C₂₈H₃₁BrN₄O₄S₂ | 630.10 | 4-Fluorophenyl, p-tolyl | Bromine addition for reactivity |

| 1-(Adamantan-1-yl)-1H-pyrazol-3-amine | C₁₃H₁₉N₃ | 217.31 | Adamantyl | High membrane permeability |

Key Observations :

Key Findings :

- Antimicrobial Activity: Thiourea and selenourea derivatives of 1-(tert-butyl)-1H-pyrazol-3-amine (–8) show potent activity against Gram-positive pathogens, attributed to the NNSN motif disrupting bacterial membranes .

- Therapeutic Optimization : Adamantyl-substituted pyrazoles () demonstrate improved pharmacokinetics due to increased lipophilicity, a property likely shared by pentafluorophenyl analogues .

Key Insights :

- Fluorinated Compounds : Introducing pentafluorophenyl groups may require specialized fluorination techniques or pre-functionalized starting materials, similar to –3 .

- Steric Hindrance : Bulky substituents (e.g., adamantyl) necessitate harsh conditions, as seen in , which could apply to pentafluorophenyl analogues .

Preparation Methods

Conventional Reflux Method with Pentafluorobenzoic Acid Derivatives

A well-documented approach involves the synthesis of pentafluorophenyl-substituted pyrazole derivatives via reflux methods using pentafluorobenzoic acid as a starting material. The general procedure includes:

Step 1: Formation of Pentafluorophenyl Ester Intermediate

Pentafluorobenzoic acid reacts with aryl ethanone derivatives in the presence of phosphorus oxychloride and pyridine to form pentafluorophenyl esters. This step typically involves stirring for 20-24 hours at ambient temperature to ensure complete conversion.Step 2: Formation of Pentafluorophenyl Propane-1,3-dione Intermediate

The ester intermediate is refluxed with potassium hydroxide and pyridine for 3 hours, yielding the corresponding 1,3-dione compound.Step 3: Cyclization to Chromone Derivative

The 1,3-dione intermediate is refluxed with hydrochloric acid and ethanol for 5 hours to form chromone derivatives.Step 4: Formation of Pentafluorophenyl Pyrazole

The chromone derivative is reacted with hydrazine hydrate in ethanol under reflux for 6 hours. The reaction mixture is cooled and the product is recrystallized from ethanol to yield 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol, a close analog of this compound.

This method is effective for synthesizing pyrazole derivatives bearing pentafluorophenyl groups and is characterized by high purity confirmed through Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (FTIR, NMR, GC-MS).

Michael-Type Addition and Cyclization

Another approach involves Michael-type addition reactions where pentafluorophenyl hydrazine derivatives react with activated unsaturated compounds, followed by cyclization to form pyrazole rings:

- Aryl hydrazines, including pentafluorophenyl hydrazine, undergo Michael addition to α,β-unsaturated carbonyl compounds.

- Subsequent cyclization yields 5-amino-1-(pentafluorophenyl)-1H-pyrazole derivatives.

- This method allows for selective introduction of the amino group at the 3-position of the pyrazole ring.

This approach is noted for its selectivity and mild reaction conditions, making it suitable for sensitive substrates.

Catalytic Condensation and Cyclization Using Hydrazine Derivatives

In related pyrazole syntheses, condensation of α-difluoroacetyl intermediates with hydrazine derivatives in the presence of catalysts such as potassium iodide or sodium iodide has been reported:

- The process involves substitution/hydrolysis of 2,2-difluoroacetyl halides with α,β-unsaturated esters to obtain α-difluoroacetyl intermediates.

- These intermediates are then condensed and cyclized with methylhydrazine aqueous solution under low temperature and catalytic conditions.

- The crude pyrazole product is isolated and purified by recrystallization from alcohol-water mixtures.

While this method is described for difluoromethyl-substituted pyrazoles, the catalytic condensation approach can be adapted for pentafluorophenyl pyrazole synthesis to improve yield and purity by controlling isomer formation and facilitating product isolation.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Data

Purity and Characterization: The synthesized this compound derivatives exhibit characteristic FTIR peaks for aromatic C-H, C-F, and N-H stretching vibrations. NMR spectra confirm the substitution pattern and amino group presence. GC-MS data show molecular ion peaks consistent with the expected molecular weight.

Reaction Monitoring: Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress and confirm completion, employing solvent systems such as chloroform:ethanol (6:4) and chloroform:methanol (8:2).

Yield Optimization: The reflux method yields high purity products, but requires prolonged reaction times and multiple purification steps. Catalytic condensation methods offer improved yields and fewer isomeric impurities, facilitating easier purification.

Q & A

Q. What are the primary synthetic routes for 1-(pentafluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Cyclocondensation : Combining hydrazine derivatives with β-ketoesters or nitriles under acidic or basic conditions to form the pyrazole ring .

- Electrophilic substitution : Introducing the pentafluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Amine functionalization : Protecting the amine group (e.g., using Boc groups) during synthesis to prevent side reactions . Yield optimization hinges on temperature control (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of precursors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., pentafluorophenyl proton absence, pyrazole ring protons at δ 6.5–7.5 ppm) .

- HRMS : For exact mass verification (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous pyrazole derivatives .

Q. What are the key physicochemical properties affecting experimental handling?

- Solubility : Low in polar solvents (water) but soluble in DMSO or DMF .

- Stability : Hygroscopic; store under inert gas (argon) at −20°C to prevent decomposition .

- Melting point : Expected range 120–125°C based on structurally similar compounds (e.g., 5-(4-fluorophenyl)-1H-pyrazol-3-amine melts at 122–125°C) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria (e.g., pyrazole NH proton exchange) .

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations, distinguishing regioisomers .

- Isotopic labeling : Use of ¹⁵N-labeled precursors to track amine group behavior .

Q. What methodologies optimize reaction conditions for introducing the pentafluorophenyl group?

Challenges include steric hindrance and electron-deficient aromatic systems. Solutions involve:

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(dppf)) with electron-rich ligands enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves regioselectivity .

- Solvent optimization : Use of toluene or dioxane to stabilize intermediates .

Q. How do substituent variations (e.g., fluorination patterns) impact biological activity?

Comparative studies on analogs (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) reveal:

- Electron-withdrawing groups (e.g., pentafluorophenyl) enhance metabolic stability but reduce solubility .

- Antimicrobial activity : Fluorine substituents increase membrane permeability, as shown in MIC assays against S. aureus (IC₅₀: 2–5 µM) .

- SAR studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., kinase inhibition) .

Q. What strategies address low yields in multi-step syntheses?

- Intermediate purification : Flash chromatography after each step to remove side products .

- Flow chemistry : Enhances reproducibility in scale-up by controlling residence time and temperature .

- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., pH, catalyst loading) via software (e.g., JMP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.